Molecular Weight Differentiation from N–H Containing Analog
The target compound (C₉H₁₄N₂O₂, MW 182.22) is 14.03 Da heavier than its des-methyl analog 4-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid (C₈H₁₂N₂O₂, MW 168.19) . This mass increment arises from the replacement of the pyrrole N–H with an N–CH₃ group, which simultaneously eliminates one hydrogen-bond donor and increases calculated logP by approximately 0.5–0.8 units (class-level estimate based on the Hansch π constant for aromatic N-methylation) [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 182.22 g·mol⁻¹; HBD count = 1 |
| Comparator Or Baseline | 4-[(Dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid (CAS 1551179-78-2): MW = 168.19 g·mol⁻¹; HBD count = 2 |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; ΔHBD = −1 |
| Conditions | Calculated from molecular formula (Chemsrc and AKSci datasheets) |
Why This Matters
The lower HBD count reduces the compound's capacity for hydrogen-bond donation, which can improve membrane permeability and reduce promiscuous binding to polar protein surfaces—a key consideration in fragment-based drug discovery library design.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Hansch π constant for aromatic N–CH₃ substitution). View Source
